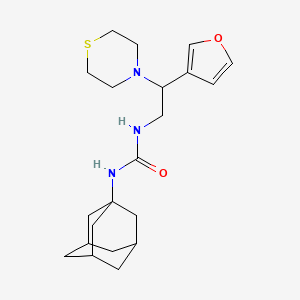
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a useful research compound. Its molecular formula is C21H31N3O2S and its molecular weight is 389.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea, commonly referred to as AFTU, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AFTU, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C21H31N3O2S
- Molecular Weight : 389.56 g/mol
- CAS Number : 2108243-49-6
- IUPAC Name : 1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea
AFTU exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways:
- Inhibition of Human Soluble Epoxide Hydrolase (hsEH) : AFTU has been identified as a promising inhibitor of hsEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular health and inflammation. Inhibitors of hsEH can enhance the beneficial effects of EETs, potentially leading to therapeutic applications in cardiovascular diseases .
- Lipophilicity and Bioavailability : The lipophilic nature of AFTU, indicated by a LogP value exceeding 5.96, suggests that it may have favorable absorption characteristics. However, high lipophilicity can also lead to lower solubility in aqueous environments, which could affect its bioavailability .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of hsEH
Research has demonstrated that AFTU effectively inhibits hsEH with a potency that suggests potential for developing cardiovascular therapeutics. The compound's structure allows it to interact favorably with the active site of hsEH, blocking its enzymatic activity and thereby enhancing EET levels in vitro .
Case Study 2: Antiviral Properties
In a study focused on HIV protease inhibitors, derivatives containing adamantane structures similar to AFTU showed significant antiviral activity. The adamantane moiety is believed to enhance binding affinity to the protease enzyme, suggesting that AFTU may also possess similar antiviral properties .
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay revealed that AFTU exhibits moderate cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology; however, further studies are needed to elucidate its mechanism and optimize its efficacy .
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUAPRIMPWQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














